

An In-Depth Technical Guide to 1-Aziridineethanamine: Discovery, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: 1-Aziridineethanamine

Cat. No.: B1361067

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Abstract

This technical guide provides a comprehensive overview of **1-Aziridineethanamine**, a key aziridine-containing compound. It details the historical context of aziridine chemistry, outlines synthetic methodologies for the preparation of **1-Aziridineethanamine**, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the significant role of a closely related derivative, N-(2-aminoethyl)-**1-aziridineethanamine**, as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a critical receptor for SARS-CoV-2 entry into host cells. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and application of this important molecule.

Introduction: The Aziridine Moiety

Aziridines are three-membered saturated heterocyclic compounds containing a nitrogen atom. The parent compound, aziridine, was first synthesized by Siegmund Gabriel in 1888.^[1] The significant ring strain in the aziridine ring makes these compounds highly reactive and thus valuable intermediates in organic synthesis.^[1] This reactivity, particularly their susceptibility to ring-opening reactions, has led to their use in the synthesis of a wide variety of more complex nitrogen-containing molecules, including pharmaceuticals.^[1]

Physicochemical and Spectroscopic Data of 1-Aziridineethanamine

1-Aziridineethanamine, also known as N-(2-aminoethyl)aziridine, is a derivative of the parent aziridine. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	4025-37-0	[2] [3] [4]
Molecular Formula	C ₄ H ₁₀ N ₂	[2] [4]
Molecular Weight	86.14 g/mol	[2] [4]
IUPAC Name	2-(aziridin-1-yl)ethan-1-amine	[3] [4]
Synonyms	1-(2-Aminoethyl)aziridine, (2-Aziridinylethyl)amine, N-(2-Aminoethyl)aziridine	[2] [3] [4]
GC-MS Spectral Data	Available in public databases such as PubChem.	

Synthesis of 1-Aziridineethanamine

The synthesis of **1-Aziridineethanamine** can be achieved through various methods common to the preparation of aziridines. Two notable approaches are the Wenker synthesis from β -amino alcohols and a metal-induced dimerization of aziridine.

The Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β -amino alcohols.[\[5\]](#)[\[6\]](#) The process involves the esterification of the amino alcohol to form a sulfate ester, followed by an intramolecular cyclization promoted by a base.[\[5\]](#)[\[6\]](#) An improved, milder version of the Wenker synthesis has been developed to be suitable for a wider range of substrates, including those sensitive to the harsh conditions of the traditional method.[\[7\]](#)[\[8\]](#)

This protocol is adapted from the improved Wenker synthesis for aziridines.[\[7\]](#)[\[8\]](#) The starting material would be 2-(amino)ethanolamine.

Step 1: Esterification

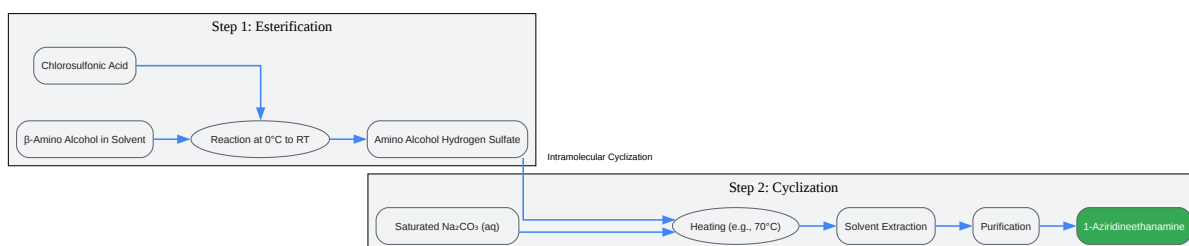
- Dissolve the β -amino alcohol (e.g., 2-(amino)ethanolamine) in a suitable solvent (e.g., chloroform).
- Cool the solution in an ice bath.
- Slowly add chlorosulfonic acid dropwise with stirring.
- Allow the reaction to proceed at room temperature until completion, monitoring by TLC.
- The resulting amino alcohol hydrogen sulfate often precipitates and can be collected by filtration.

Step 2: Cyclization

- Dissolve the isolated amino alcohol hydrogen sulfate in a saturated aqueous solution of sodium carbonate.
- Heat the mixture (e.g., to 70°C) with stirring for several hours.
- After cooling to room temperature, extract the aziridine product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by distillation or chromatography as needed.

Starting Material	Product	Typical Yield Range (for various aziridines)
β -Amino Alcohols	N-H Aziridines	34% - 82% ^[6]

Note: The yield is dependent on the specific substrate and reaction conditions.



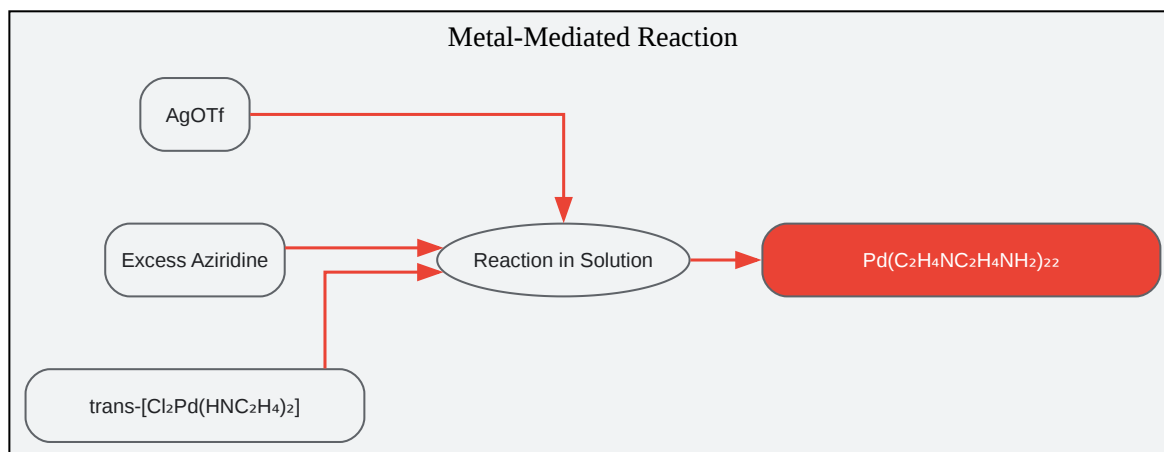
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Caption: Workflow for the Improved Wenker Synthesis of **1-Aziridineethanamine**.

Metal-Induced Dimerization of Aziridine

A notable synthesis of N-(2-aminoethyl)aziridine (**1-Aziridineethanamine**) involves the metal-induced dimerization of aziridine. In a 2012 study, the reaction of a palladium(II) complex, $\text{trans-}[\text{Cl}_2\text{Pd}(\text{HNC}_2\text{H}_4)_2]$, with an excess of aziridine in the presence of silver triflate (AgOTf) led to the formation of a new complex containing N-(2-aminoethyl)aziridine as a bidentate ligand. [9][10] This process involves an unexpected insertion and ring-opening reaction of two aziridine molecules.[9][10]

While a detailed mechanistic study was not the focus of the original paper, the formation of the N-(2-aminoethyl)aziridine ligand within the coordination sphere of the metal suggests a template-assisted reaction.



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Caption: Workflow for the Metal-Induced Dimerization of Aziridine to form a complex of **1-Aziridineethanamine**.

Biological Relevance: Inhibition of ACE2

While **1-Aziridineethanamine** itself is an important synthetic building block, a closely related and more complex derivative, N-(2-aminoethyl)-**1-aziridineethanamine**, has been identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).^[11] This compound was first described in the literature in 2004 as an experimental ACE2 inhibitor investigated for its potential in treating cardiovascular disease and its activity against the Severe Acute Respiratory Syndrome (SARS) coronavirus.^[11]

ACE2 Signaling Pathway and SARS-CoV-2 Entry

ACE2 is a key enzyme in the renin-angiotensin system (RAS) and also serves as the primary receptor for the spike (S) protein of SARS-CoV-2, the virus that causes COVID-19.^{[12][13][14]} The binding of the viral S protein to ACE2 initiates a cascade of events leading to the fusion of the viral and host cell membranes, allowing the virus to enter the cell.^{[12][13][14]}

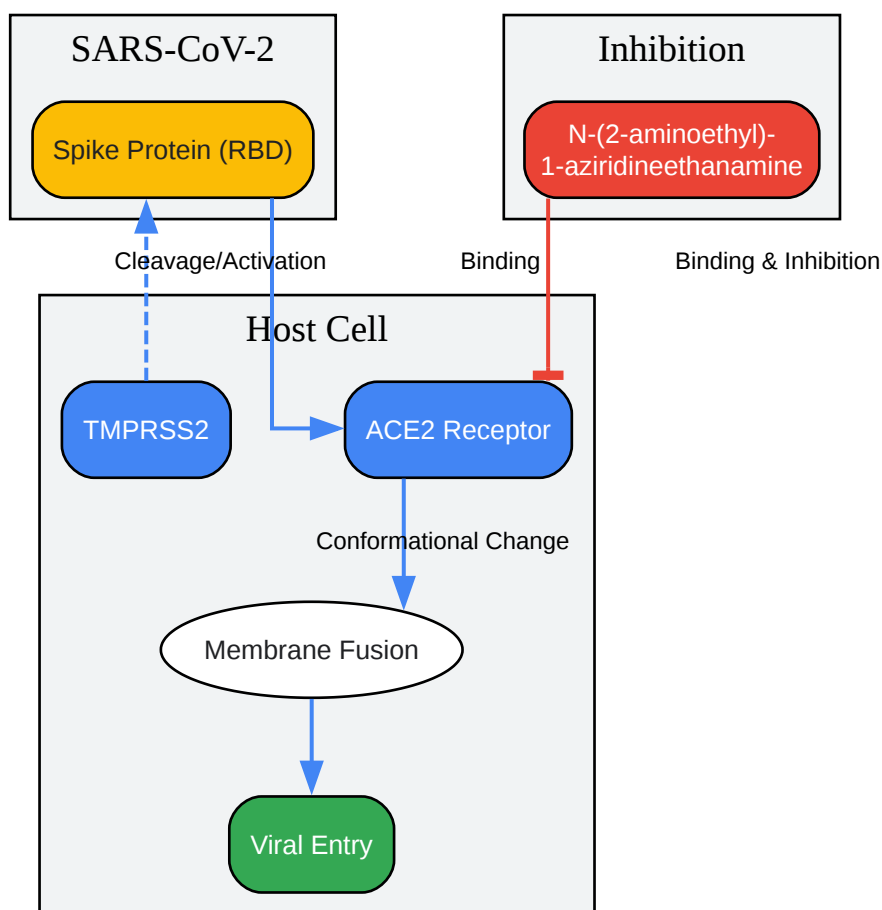
The key steps in this pathway are:

- **Binding:** The receptor-binding domain (RBD) of the SARS-CoV-2 spike protein binds to the extracellular domain of ACE2 on the surface of host cells.[\[12\]](#)[\[13\]](#)
- **Proteolytic Cleavage:** Host proteases, such as TMPRSS2, cleave the spike protein, which is essential for activating it for membrane fusion.[\[12\]](#)[\[14\]](#)
- **Membrane Fusion:** The activated spike protein mediates the fusion of the viral envelope with the host cell membrane.
- **Viral Entry:** The viral genetic material is released into the host cell, initiating replication.

Mechanism of Inhibition by N-(2-aminoethyl)-1-aziridineethanamine

N-(2-aminoethyl)-1-aziridineethanamine is proposed to act as an ACE2 inhibitor.[\[11\]](#) By binding to ACE2, it may induce a conformational change in the enzyme, thereby preventing the binding of the SARS-CoV S-glycoprotein.[\[11\]](#) This inhibition of the initial virus-receptor interaction is a critical step in preventing viral entry and subsequent infection.

Signaling Pathway Diagram: SARS-CoV-2 Entry and Inhibition



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Caption: SARS-CoV-2 entry via the ACE2 pathway and its inhibition by N-(2-aminoethyl)-**1-aziridineethanamine**.

Conclusion

1-Aziridineethanamine is a versatile chemical entity with importance in both synthetic chemistry and pharmacology. Its synthesis, achievable through established methods like the Wenker synthesis and novel metal-mediated reactions, provides a platform for further chemical exploration. The discovery of a closely related derivative as an inhibitor of the ACE2 receptor highlights the potential of aziridine-containing molecules in the development of therapeutics for viral diseases such as COVID-19. This guide provides a foundational understanding for researchers to build upon in their work with this significant class of compounds.

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